N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
説明
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, also known as TAK-659, is a small molecule drug that is currently being studied for its potential use in the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in the growth and spread of cancer cells.
作用機序
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide works by selectively inhibiting the activity of certain kinases, including BTK, ITK, and TXK, which are involved in the growth and survival of cancer cells. By blocking the activity of these kinases, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide can prevent the growth and spread of cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells, induce cell death, and inhibit the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is its selectivity for certain kinases that are involved in the growth and survival of cancer cells, while sparing normal cells. This makes it a potentially safer and more effective treatment option than other kinase inhibitors that may have more widespread effects on the body. However, one limitation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is that it is still in the early stages of development, and more research is needed to fully understand its potential benefits and limitations.
将来の方向性
There are several potential future directions for the research and development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide. One direction is to continue preclinical studies to further understand its mechanism of action and potential therapeutic applications. Another direction is to conduct clinical trials to test its safety and efficacy in humans. Additionally, further research may be needed to identify potential biomarkers that could be used to predict which patients would benefit most from treatment with N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide.
科学的研究の応用
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to selectively inhibit the activity of certain kinases that are involved in the growth and survival of cancer cells, while sparing normal cells.
特性
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11(12-8-6-5-7-9-12)10-13(20)17-15-19-18-14(21-15)16(2,3)4/h5-9,11H,10H2,1-4H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVNHEXAHBWVSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=NN=C(S1)C(C)(C)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204803 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。